Tranylcypromine hydrochloride

説明

Tranylcypromine hydrochloride is used to treat certain types of depression . It belongs to the group of medicines called monoamine oxidase inhibitors (MAOI) and works by blocking the action of a chemical substance known as monoamine oxidase (MAO) in the nervous system . It is also an irreversible inhibitor of lysine-specific demethylase 1 (LSD1/BHC110) and monoamine oxidase (MAO) .

Synthesis Analysis

Based on the mode of action (MOA) of Tranylcypromine and structure of LSD1, divalent Tranylcypromine derivatives with aliphatic and benzylic linkers were designed, synthesized, and evaluated for their LSD1 inhibitory activity .Molecular Structure Analysis

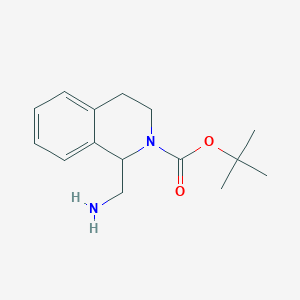

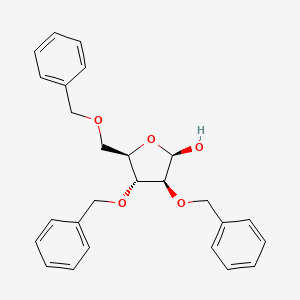

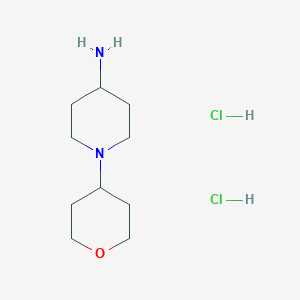

Tranylcypromine is a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine with the chiral centers both located on the cylopropane ring .Chemical Reactions Analysis

Tranylcypromine is a non-hydrazine monoamine oxidase inhibitor. It increases endogenous concentrations of epinephrine, norepinephrine, and serotonin through inhibition of the enzyme (monoamine oxidase) responsible for the breakdown of these neurotransmitters .Physical And Chemical Properties Analysis

Tranylcypromine hydrochloride is a solid . Its chemical formula is C9H12ClN and its molecular weight is 169.65 .科学的研究の応用

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Tranylcypromine (TCP) serves as a valuable pharmacophore for LSD1 inhibitors. LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, demethylates mono- and dimethyl histone 3 lysine 4 (H3K4me1/2) and H3K9me1/2. It also modulates nonhistone substrates like p53, E2F1, STAT3, and DNA methyltransferases. Aberrant LSD1 expression is linked to tumor development, making it a potential antitumor drug target .

Antidepressant Properties

Tranylcypromine is a monoamine oxidase inhibitor (MAOI) used in treating depression. By inhibiting the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine, it enhances their availability in the brain. Its efficacy, particularly in patients with atypical features or electroconvulsive therapy (ECT) resistance, makes it a valuable option .

Potential for Drug Discovery

Due to its unique binding mechanism with monoamine oxidases and versatility for modifications, TCP has been widely used in developing LSD1 inhibitors. Researchers explore its potential for novel drug leads, especially in the context of antitumor agents .

Side Effects and Drug Interactions

While TCP has therapeutic benefits, it’s essential to consider its side effects and potential interactions. Further research is needed to fully understand these aspects .

作用機序

Target of Action

Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .

Mode of Action

Tranylcypromine hydrochloride irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .

Biochemical Pathways

The inhibition of MAO by tranylcypromine hydrochloride affects the catabolism of various neurotransmitters . This results in the potentiation of monoaminergic activity in the brain, which can alleviate symptoms of depression .

Pharmacokinetics

Tranylcypromine has a half-life of 2 hours and inhibits CYP2A6 at standard doses . The pharmacokinetics of tranylcypromine hydrochloride, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic effects .

Result of Action

The primary result of tranylcypromine hydrochloride’s action is the alleviation of depressive symptoms . By inhibiting MAO and increasing monoaminergic activity, tranylcypromine can effectively treat major depression, dysthymic disorder, and atypical depression .

Action Environment

The action, efficacy, and stability of tranylcypromine hydrochloride can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as tyramine, can interact with tranylcypromine and affect its action . Furthermore, the drug’s efficacy can be influenced by the individual’s overall health status, genetic factors, and concurrent use of other medications .

Safety and Hazards

特性

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEFMSTTZXJOTM-OULXEKPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047781 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57260770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Tranylcypromine hydrochloride | |

CAS RN |

1986-47-6, 37388-05-9 | |

| Record name | Tranylcypromine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B3024262.png)

![(R)-tert-Butyl 3-oxotetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxylate](/img/structure/B3024272.png)